![molecular formula C8H7ClN2O B13961779 2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core
Méthodes De Préparation
The synthesis of 2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C has been reported . This method offers high yield and excellent chemoselectivity.
Analyse Des Réactions Chimiques
2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound can be achieved using manganese(II) triflate and tert-butyl hydroperoxide, leading to the formation of oxidized products . Substitution reactions can also be performed, where the chlorine atom can be replaced by other substituents under suitable conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules. Its derivatives have shown potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents . Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as 1H-pyrazolo[3,4-b]pyridines and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . These compounds share a similar core structure but differ in their substituents and functional groups. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
2-chloro-4-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-6(9)11-5-3-10-8(12)7(4)5/h2H,3H2,1H3,(H,10,12) |
Clé InChI |
KLAFWJJZODIYSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)NC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


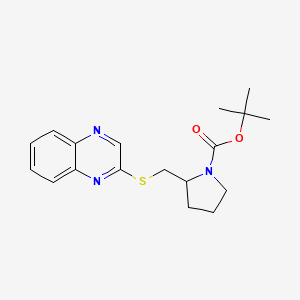
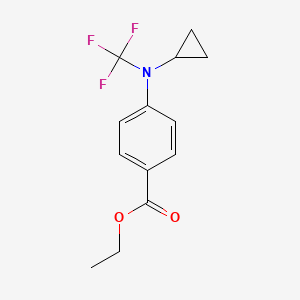
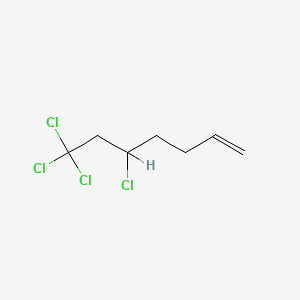
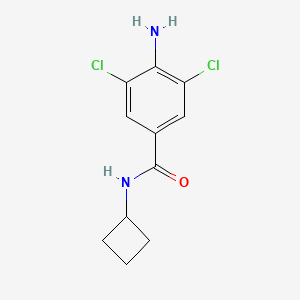
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
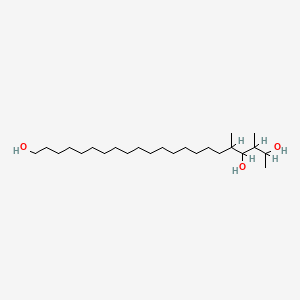
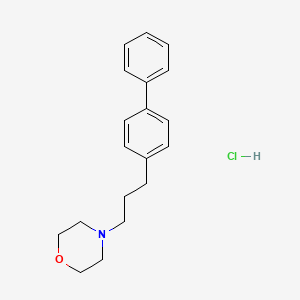

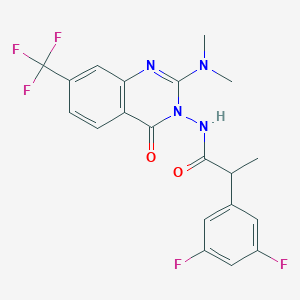




![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
